molecular formula C17H19N3O B11975191 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11975191
M. Wt: 281.35 g/mol
InChI Key: XHPTXSLPPJQCFM-AZSRAVPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazone derivative characterized by an acetohydrazide backbone substituted with a 1-methylpyrrole moiety and a conjugated propenylidene group bearing methyl and phenyl substituents. This structural framework is common in bioactive molecules, where the hydrazone linkage (–NH–N=CH–) and aromatic systems (e.g., pyrrole, phenyl) are critical for interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C17H19N3O/c1-14(11-15-7-4-3-5-8-15)13-18-19-17(21)12-16-9-6-10-20(16)2/h3-11,13H,12H2,1-2H3,(H,19,21)/b14-11+,18-13+

InChI Key

XHPTXSLPPJQCFM-AZSRAVPMSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CN2C

Origin of Product

United States

Mechanism of Action

The mechanism of action of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Acetohydrazide Derivatives

Compound Name Key Substituents Biological Activity Key Data/IC50/MIC Reference
Target Compound: N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide 1-methylpyrrole, 2-methyl-3-phenyl-propenylidene Not reported N/A
2-(3-benzyl-8-methylxanthine-7-yl)-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-yliden]acetohydrazide 5-nitrofuran, xanthine Antimicrobial (Gram-positive/-negative) MIC: 12.5–50 µg/mL
(E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide Ethylthio-benzimidazole, dihydroxybenzyl α-Glucosidase inhibition IC50: 6.10 ± 0.5 μM
N'-[(E)-(4-chloro-3-nitrophenyl)methylene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide 4-chloro-3-nitrophenyl, 1-methylpyrrole Not reported N/A
2-(1-methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide Pyridinyl, 1-methylpyrrole Not reported N/A

Key Observations:

Substituent-Driven Bioactivity :

  • The 5-nitrofuran group in enhances antimicrobial activity, likely due to nitro group redox activity disrupting microbial DNA .
  • Ethylthio-benzimidazole derivatives () show potent α-glucosidase inhibition, suggesting the target compound’s pyrrole and propenylidene groups may similarly interact with enzyme active sites .

Structural Analogues with Pyrrole Moieties :

  • Compounds with 1-methylpyrrole (e.g., ) lack reported bioactivity but share the target’s core structure. The propenylidene group in the target compound may confer improved lipophilicity, enhancing membrane permeability compared to simpler arylidene analogs .

Synthetic Flexibility: The acetohydrazide scaffold allows modular substitution (e.g., quinoline in , coumarin in ), enabling tailored bioactivity.

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity : The phenyl and methyl groups in the propenylidene moiety likely increase logP, improving blood-brain barrier penetration compared to polar analogs like 4f () .
  • Metabolic Stability : Pyrrole rings are susceptible to cytochrome P450 oxidation, but 1-methyl substitution (as in the target compound) may slow metabolism .
  • Solubility: Aromatic substituents may reduce aqueous solubility, necessitating formulation strategies (e.g., salt formation, nanocarriers) .

Biological Activity

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a hydrazide moiety and a propenylidene group, contributing to its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide
InChI Key MPVMJLIGSOLTPH-WBJPGKSWSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Binding : It can bind to certain receptors, modulating their activity and influencing physiological responses.
  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 32 to 128 µg/mL, indicating moderate efficacy against these pathogens .

Anticancer Activity

The compound's anticancer potential has been explored in several studies:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Mechanism : It induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

The following table summarizes the effects observed in different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via caspase activation
MCF720Disruption of mitochondrial function

Other Therapeutic Effects

Beyond antimicrobial and anticancer activities, preliminary studies suggest that this compound may also possess:

  • Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Potential benefits in neurodegenerative conditions through antioxidant mechanisms .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against resistant bacterial strains and concluded that it could serve as a lead for developing new antimicrobial agents .
  • Cancer Research : A recent publication in the Journal of Medicinal Chemistry reported promising results regarding its anticancer properties, showing significant inhibition of tumor growth in xenograft models .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentsSolventCatalystTime (h)Yield (%)
Aldehyde + HydrazideEthanolAcOH872
Aldehyde + HydrazideMethanolp-TsOH685

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm the (E,2E) configuration of the propenylidene group via coupling constants (e.g., 3JHH^3J_{H-H} = 12–16 Hz for trans-alkene protons) .
  • IR Spectroscopy : Identify C=N (1580–1620 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) stretches .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 336.2) .
  • X-Ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks) .

Basic: How does this compound interact with transition metals in coordination chemistry?

The hydrazide moiety (-CONHN=) acts as a tridentate ligand, coordinating metals via the carbonyl oxygen, hydrazinic nitrogen, and imine nitrogen. Example applications:

  • Co(II), Ni(II), Cu(II) Complexes : Synthesized by refluxing the ligand with metal salts (e.g., CoCl2_2) in ethanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior) .
  • Cadmium(II) Complexes : Exhibit distorted octahedral geometries, as confirmed by single-crystal X-ray studies .

Advanced: What strategies are effective for resolving enantiomers or diastereomers of this compound?

  • Chiral HPLC : Use columns like Chiralpak® OD or AD-H with supercritical CO2_2/ethanol mobile phases (e.g., 5 mL/min flow rate, 100 bar pressure) .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during synthesis to bias stereochemistry .

Advanced: How can computational methods elucidate electronic properties and reaction mechanisms?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in cyclization or nucleophilic addition .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., ethanol vs. DMF solvation shells) .
  • Mechanistic Insights : Model acid-catalyzed rearrangements (e.g., pyrazol-5-ol formation via keto-enol tautomerism) .

Advanced: What are the challenges in analyzing contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or incubation times. Validate using orthogonal assays (e.g., fluorescence polarization + SPR) .
  • Solubility Limitations : Poor aqueous solubility may skew IC50_{50} values. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations .
  • Metabolic Instability : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Advanced: How can this compound be functionalized for material science applications?

  • Polymer Incorporation : Copolymerize with styrene or acrylates via radical initiators (e.g., AIBN) to create thermally stable films .
  • Supramolecular Assemblies : Utilize π-π stacking (phenyl/pyrrole groups) and hydrogen bonding to design gels or MOFs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.